Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene carboxylic acids and their derivatives. It is characterized by a complex structure that includes a thiophene ring, a furan moiety, and a carbamoyl group. The molecular formula for this compound is with a molecular weight of 239.25 g/mol. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate is classified as an organic thiophene derivative. It is primarily recognized for its functional groups, which include:
The synthesis of methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The synthesis may involve techniques such as:
The molecular structure of methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate features:
The compound has the following structural data:
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate may participate in several chemical reactions, including:
These reactions often require specific conditions such as pH control, temperature regulation, and sometimes catalysts to enhance reaction rates and selectivity.
The mechanism of action for methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate largely depends on its interactions with biological targets or during chemical transformations.
Research into its mechanism of action is ongoing, particularly regarding its potential therapeutic effects in medicinal chemistry.
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate is expected to exhibit:
Key chemical properties include:
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate has several scientific applications:
The systematic IUPAC name for this compound is methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate (CAS No. 477851-82-4) [1] [2]. This name precisely defines:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate |
| CAS Registry Number | 477851-82-4 |
| Molecular Formula | C₁₁H₉NO₄S |
| Canonical SMILES | COC(=O)C1SC=CC=1C1=CC=C(O1)C(N)=O |
| InChI Key | BMFPTCJZPSYBKD-UHFFFAOYSA-N |
Isomeric Considerations:
The molecule features a bicyclic hybrid system comprising two aromatic heterocycles:
Table 2: Electronic Properties of Heterocyclic Cores
| Heterocycle | Role in Scaffold | Aromaticity Index | Electron Density |
|---|---|---|---|
| Thiophene | Electron-deficient core | High (6π electrons) | Moderate delocalization |
| Furan | Electron-donating moiety | High (6π electrons) | Enhanced at C5' |
Conjugation Effects:
Two key functional groups dominate reactivity and interactions:
Methyl Ester (Thiophene C2)
Carbamoyl Group (Furan C5')
Table 3: Functional Group Interaction Profiles
| Group | H-Bond Donors | H-Bond Acceptors | TPSA Contribution (Ų) | LogP Contribution |
|---|---|---|---|---|
| Methyl Ester | 0 | 2 | 26.30 | +0.74 |
| Carbamoyl | 1 (NH₂) | 3 (C=O + NH₂ lone pairs) | 56.23 | -0.83 |
Synergistic Effects:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: